A Technical Guide to C.I. 61505 (CAS: 2475-46-9) for Researchers and Drug Development Professionals
A Technical Guide to C.I. 61505 (CAS: 2475-46-9) for Researchers and Drug Development Professionals
An In-depth Examination of a Histological Stain and its Broader Chemical Class
Introduction
C.I. 61505, scientifically known as 1,4-bis(butylamino)anthracene-9,10-dione, is a synthetic anthraquinone (B42736) dye.[1][2][3] It is cataloged under several names, including Solvent Blue 35, Sudan Blue II, and Oil Blue 35.[1][4] This deep blue, lipophilic compound is primarily utilized in industrial applications for coloring solvents, oils, fats, and plastics.[1] Within the scientific community, its principal application is as a lysochrome (fat-soluble dye) for the histological staining of lipids, particularly triglycerides, in biological tissue samples.[5][6] While the direct relevance of C.I. 61505 to drug development is not established in current literature, its chemical backbone—the anthraquinone scaffold—is a key pharmacophore in several therapeutic agents, notably in oncology.[7][8][9][10][11][12][13] This guide provides a comprehensive overview of the technical data available for C.I. 61505, focusing on its application in experimental research, its toxicological profile, and the broader biological context of its chemical class for researchers and professionals in drug development.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of C.I. 61505 is presented below. The data is compiled from various safety data sheets and chemical databases.
| Property | Value |
| IUPAC Name | 1,4-bis(butylamino)anthracene-9,10-dione |
| Synonyms | C.I. 61505, Solvent Blue 35, Sudan Blue II, Oil Blue 35 |
| CAS Number | 2475-46-9 |
| Molecular Formula | C₂₂H₂₆N₂O₂ |
| Molecular Weight | 350.45 g/mol |
| Appearance | Dark blue powder |
| Melting Point | 120-122 °C |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, DMSO, acetone, benzene, and toluene.[1][14] |
| Acute Toxicity (Oral) | Some sources indicate it may be harmful if swallowed, though data is not consistently reported across all safety data sheets.[15] |
| Carcinogenicity | Not classified by IARC, NTP, or OSHA. However, some safety data sheets carry a warning that it may cause cancer, though this is often based on the broader class of compounds rather than specific data for C.I. 61505.[15] |
| Skin and Eye Irritation | May cause skin and eye irritation upon contact.[15] |
Experimental Applications: Histological Staining of Lipids
The primary research application of C.I. 61505 (Sudan Blue II) is the visualization of intracellular and extracellular lipids in tissue sections.[5][6]
Principle of Staining
The staining mechanism of Sudan dyes, including Sudan Blue II, is a physical process based on differential solubility.[16] These dyes are more soluble in the lipids within a tissue sample than in the solvent they are applied in. This preferential partitioning results in the selective coloring of lipid-rich structures, such as lipid droplets, myelin, and triglycerides.[16] Because the staining process is physical, it is crucial to use frozen tissue sections, as the organic solvents used in paraffin (B1166041) embedding would dissolve the lipids, leading to false-negative results.[16]
Experimental Protocol: Staining of Lipids in Frozen Tissue Sections
The following is a generalized protocol for the staining of lipids using C.I. 61505, synthesized from various histological resources. Researchers should optimize incubation times and concentrations based on their specific tissue and experimental setup.
Materials:
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C.I. 61505 (Sudan Blue II) powder
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Propylene (B89431) glycol or 70% ethanol (B145695)
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Distilled water
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Nuclear fast red or other suitable counterstain
-
Aqueous mounting medium (e.g., glycerin jelly)
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Frozen tissue sections (5-10 µm) on glass slides
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Coplin jars
-
Microscope
Procedure:
-
Section Preparation: Cut frozen tissue sections at 5-10 µm using a cryostat and mount them on glass slides.
-
Fixation: Fix the sections in a 10% formalin solution.
-
Washing: Gently wash the fixed sections with distilled water.
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Dehydration (if using an alcoholic stain solution): Briefly rinse the slides in 70% ethanol.
-
Staining:
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Propylene Glycol Method:
-
Immerse slides in 100% propylene glycol for 2-5 minutes.
-
Transfer to a pre-heated (60°C) Sudan Blue II solution in propylene glycol and incubate for 7-15 minutes.
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Differentiate in 85% propylene glycol for 3 minutes.
-
-
Ethanol Method:
-
Immerse slides in a filtered, saturated solution of Sudan Blue II in 70% ethanol for 5-10 minutes.
-
Differentiate in 50-70% ethanol for a few seconds, monitoring microscopically until lipid structures are clearly defined and the background is pale.
-
-
-
Washing: Rinse the slides thoroughly with distilled water.
-
Counterstaining: Immerse the slides in a nuclear counterstain, such as Nuclear Fast Red, for 1-3 minutes to visualize cell nuclei.
-
Washing: Wash gently in tap water.
-
Mounting: Mount the coverslip with an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the stain.
Expected Results:
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Lipids (triglycerides, lipid droplets): Blue-black
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Nuclei: Red (with Nuclear Fast Red counterstain)
Biological Activity and Relevance to Drug Development
Currently, there is a lack of scientific literature describing specific biological activities of C.I. 61505 beyond its use as a stain and general toxicological observations. No studies have been identified that investigate its potential as a therapeutic agent or its interaction with specific cellular signaling pathways.
However, the core structure of C.I. 61505, anthraquinone, is a privileged scaffold in medicinal chemistry. Numerous anthraquinone derivatives have been isolated from natural sources or synthesized and have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][12] For instance, several synthetic 1,4-disubstituted anthraquinones have been evaluated for their potential as anticancer agents, with some showing cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action for many of these compounds involves the intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[8]
It is important to note that these findings are for other anthraquinone derivatives and cannot be directly extrapolated to C.I. 61505. The specific butylamino side chains at the 1 and 4 positions of C.I. 61505 will significantly influence its chemical properties and biological interactions. Further research is required to determine if C.I. 61505 possesses any biological activities beyond its staining properties.
Conclusion
C.I. 61505 (CAS: 2475-46-9) is a well-characterized anthraquinone dye with a primary and established role in scientific research as a histological stain for lipids. Its application in this context is based on its physicochemical properties, specifically its lipophilicity. While the broader class of anthraquinones is of significant interest to drug development professionals due to their diverse biological activities, there is currently no evidence to suggest that C.I. 61505 itself possesses therapeutic potential or modulates specific signaling pathways. The available toxicological data is limited and warrants a cautious approach in its handling. For researchers, its value lies in its utility as a reliable tool for lipid visualization in tissues. Future investigations into the biological effects of this specific 1,4-disubstituted anthraquinone may reveal novel activities, but as of now, its role in the biomedical field is confined to the realm of histochemistry.
References
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- 2. 1,4-Bis(butylamino)anthracene-9,10-dione|lookchem [lookchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Oil_Blue_35 [bionity.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mpbio.com [mpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 12. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
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